molecular formula C25H21F3N2O3S B11655423 {6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone

{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone

Cat. No.: B11655423
M. Wt: 486.5 g/mol
InChI Key: PQOYHSQLTFQGID-UHFFFAOYSA-N
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Description

5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is a complex organic compound with a unique structure that includes benzoyl, benzyloxy, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(benzyloxy)phenol, which is then subjected to further reactions to introduce the benzoyl, hydroxy, and trifluoromethyl groups. Common reagents used in these reactions include benzyloxyphenol, benzoyl chloride, and trifluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21F3N2O3S

Molecular Weight

486.5 g/mol

IUPAC Name

[4-hydroxy-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone

InChI

InChI=1S/C25H21F3N2O3S/c26-25(27,28)24(32)20(22(31)18-9-5-2-6-10-18)21(29-23(34)30-24)17-11-13-19(14-12-17)33-15-16-7-3-1-4-8-16/h1-14,20-21,32H,15H2,(H2,29,30,34)

InChI Key

PQOYHSQLTFQGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(NC(=S)N3)(C(F)(F)F)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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